molecular formula C15H16N2O B11944701 4-[(4-Dimethylamino-benzylidene)-amino]-phenol CAS No. 3230-38-4

4-[(4-Dimethylamino-benzylidene)-amino]-phenol

Cat. No.: B11944701
CAS No.: 3230-38-4
M. Wt: 240.30 g/mol
InChI Key: CRCUEIAXNOGFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Dimethylamino-benzylidene)-amino]-phenol is a Schiff base compound known for its versatile applications in various fields such as chemistry, biology, and industry. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Dimethylamino-benzylidene)-amino]-phenol typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-aminophenol. The reaction is usually carried out in an anhydrous and oxygen-free atmosphere to prevent any side reactions. The solvents used are dried before use to ensure the purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. For example, silver nanoparticles have been used as catalysts in the synthesis of similar compounds, providing high yields under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Dimethylamino-benzylidene)-amino]-phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction results in the formation of the corresponding amine and aldehyde .

Mechanism of Action

The mechanism by which 4-[(4-Dimethylamino-benzylidene)-amino]-phenol exerts its effects varies depending on its application:

Properties

CAS No.

3230-38-4

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]methylideneamino]phenol

InChI

InChI=1S/C15H16N2O/c1-17(2)14-7-3-12(4-8-14)11-16-13-5-9-15(18)10-6-13/h3-11,18H,1-2H3

InChI Key

CRCUEIAXNOGFFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.